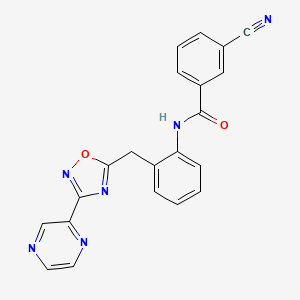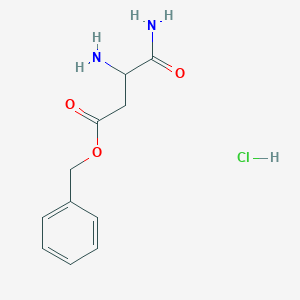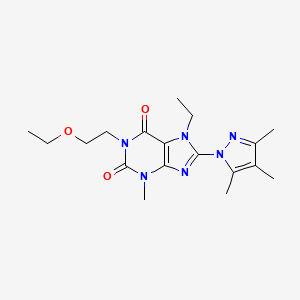
1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide is a quinoline derivative with significant biological and chemical properties. This compound is characterized by its molecular structure, which includes a quinoline core substituted with a phenyl group and two methyl groups
作用機序
Target of Action
Similar compounds have been found to inhibit tankyrase (tnks1 and 2), which may reduce the levels of β-catenin-mediated transcription and inhibit tumorigenesis .
Mode of Action
It has been found to significantly inhibit the expression of pro-inflammatory cytokines interleukin 6 (il-6) and tumor necrosis factor-α (tnf-α) in lipopolysaccharide (lps)-induced j774a1, THP-1, and LX-2 cells . It also inhibits the activation of the NF-κB pathway .
Biochemical Pathways
The compound appears to affect the NF-κB pathway, a key regulator of immune responses, inflammation, and cell survival . By inhibiting this pathway, the compound may reduce inflammation and potentially inhibit tumorigenesis.
Pharmacokinetics
The compound has demonstrated favorable pharmacokinetic properties with a half-life (T1/2) value of 11.8 hours and a bioavailability (F) value of 36.3% .
Result of Action
The administration of this compound in vivo significantly improved symptoms in LPS-induced acute lung injury (ALI) mice, including alleviating pathological changes in lung tissue, reducing pulmonary edema, and inhibiting macrophage infiltration . Additionally, in vivo administration of the compound significantly promoted survival in LPS-induced sepsis mice .
生化学分析
Biochemical Properties
It is known that quinoline derivatives, which this compound is a part of, have various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Cellular Effects
It is known that quinoline derivatives have a broad spectrum of biological activities . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the phenyl group and methyl groups. This can be achieved through electrophilic aromatic substitution reactions.
Oxidation and Amide Formation: The final steps involve the oxidation of the intermediate compound to introduce the keto group and the formation of the amide bond with the phenyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to modify the quinoline core and introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use strong acids or Lewis acids, while nucleophilic substitution reactions may involve strong bases.
Major Products Formed:
Oxidation Products: Various quinone derivatives.
Reduction Products: Hydroxylated quinoline derivatives.
Substitution Products: Derivatives with different substituents on the quinoline core.
科学的研究の応用
Medicine: The compound has shown promise in the treatment of inflammatory diseases and cancer due to its anti-inflammatory and anticancer properties.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
類似化合物との比較
1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide is similar to other quinoline derivatives, such as tasquinimod and VX-770 (ivacaftor). These compounds share the quinoline core but differ in their substituents and functional groups, leading to different biological activities and applications. The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct properties.
特性
IUPAC Name |
1,2-dimethyl-4-oxo-N-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-16(18(22)19-13-8-4-3-5-9-13)17(21)14-10-6-7-11-15(14)20(12)2/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAFTROAZHZOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate](/img/structure/B2859162.png)



![3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2859167.png)
![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2859168.png)
![4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2859170.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2859172.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2859176.png)
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859178.png)
![tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B2859180.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}furan-2-carboxamide](/img/structure/B2859185.png)
